molecular formula C22H18FN5O3S B2423286 ethyl 2-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate CAS No. 893936-70-4

ethyl 2-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate

Cat. No.: B2423286
CAS No.: 893936-70-4
M. Wt: 451.48
InChI Key: DLDDTZDTYLEORV-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate is a complex organic compound. It is part of a family of compounds known for their varied applications in scientific research, particularly in fields like chemistry, biology, and medicine. This compound exhibits interesting chemical properties that make it valuable for various synthetic and medicinal applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate typically involves a multi-step organic synthesis process. Starting from commercially available benzoic acid derivatives, a series of reactions including nucleophilic substitution, condensation, and thioether formation are employed to construct the desired compound. Specific reaction conditions such as the choice of solvent, temperature, and catalysts are crucial for achieving high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve scalable methods such as continuous flow reactors and automated synthesis systems. These techniques ensure consistent quality and efficient large-scale production, meeting the demand for research and application.

Chemical Reactions Analysis

Types of Reactions it Undergoes

Ethyl 2-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate undergoes various chemical reactions, including:

  • Oxidation: : Transformation into corresponding sulfoxides or sulfones.

  • Reduction: : Reduction of functional groups such as nitro or carbonyl.

  • Substitution: : Nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and various nucleophiles or electrophiles for substitution reactions. Conditions such as temperature, pH, and solvent choice play a critical role in the reaction outcomes.

Major Products Formed from These Reactions

The major products formed from these reactions vary depending on the specific reaction pathway and conditions. For instance, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound's versatility.

Scientific Research Applications

Ethyl 2-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate finds applications in:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules and materials.

  • Biology: : Investigated for its interactions with biological systems and potential as a biochemical probe.

  • Medicine: : Studied for its therapeutic potential, including anti-inflammatory and anticancer activities.

  • Industry: : Utilized in the development of novel materials and chemical processes.

Comparison with Similar Compounds

When compared with similar compounds, ethyl 2-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate stands out due to its distinctive chemical structure and reactivity. Similar compounds may include:

  • Ethyl 2-(2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate

  • Mthis compound

These compounds share structural elements but differ in specific functional groups or substituents, leading to variations in their chemical behavior and applications.

This compound's uniqueness lies in its fluorine-substituted phenyl ring, which imparts distinct properties, such as altered electronic distribution and potentially enhanced biological activity.

Biological Activity

Ethyl 2-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains.

Structural Characteristics

The compound integrates several functional groups, including:

  • Ethyl ester
  • Acetamido group
  • 4-Fluorophenyl moiety

These structural components are believed to enhance its pharmacological profile by improving binding affinity to various biological targets.

Anticancer Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. These compounds primarily exert their effects through the inhibition of protein kinases involved in cancer progression. For instance, studies have shown that certain pyrazolo[3,4-d]pyrimidines can inhibit cell proliferation in various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
1dMCF-71.74
1aHepG2Not specified
1eA549Not specified
1dPC-3Not specified

The presence of the pyrazolo[3,4-d]pyrimidine scaffold is critical for the anti-proliferative activity observed in these compounds. The mechanism often involves the inhibition of kinases such as Bcr-Abl, which is implicated in various leukemias.

Antimicrobial Activity

In addition to anticancer effects, this compound has shown promise as an antimicrobial agent. Studies have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives can inhibit bacterial growth:

BacteriaActivityReference
Staphylococcus aureusInhibition observed
Escherichia coliInhibition observed

The dual activity against both cancer and bacterial infections is particularly advantageous in clinical settings where cancer patients are at higher risk for infections due to immunosuppression.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazolo[3,4-d]pyrimidine derivatives:

  • Antitumor Efficacy : A study reported that certain derivatives could reduce tumor volumes significantly in animal models by blocking specific kinase activities associated with cancer cell proliferation .
  • Antibacterial Properties : Investigations into the antibacterial effects revealed that some derivatives effectively inhibited the growth of Gram-positive and Gram-negative bacteria, indicating potential for development as dual-action therapeutics .

Properties

IUPAC Name

ethyl 2-[[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN5O3S/c1-2-31-22(30)16-5-3-4-6-18(16)27-19(29)12-32-21-17-11-26-28(20(17)24-13-25-21)15-9-7-14(23)8-10-15/h3-11,13H,2,12H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDDTZDTYLEORV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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